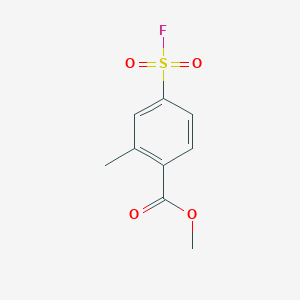

Methyl 4-(fluorosulfonyl)-2-methylbenzoate

Description

Methyl 4-(fluorosulfonyl)-2-methylbenzoate is a benzoate ester derivative featuring a fluorosulfonyl (-SO₂F) group at the para position and a methyl (-CH₃) group at the ortho position of the aromatic ring. This compound is structurally distinct due to the combination of a strong electron-withdrawing fluorosulfonyl group and a methyl substituent, which modulates electronic and steric properties. The esterification of the carboxylic acid group enhances lipophilicity, making it more suitable for applications in organic synthesis or as an intermediate in agrochemicals and pharmaceuticals.

Properties

Molecular Formula |

C9H9FO4S |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

methyl 4-fluorosulfonyl-2-methylbenzoate |

InChI |

InChI=1S/C9H9FO4S/c1-6-5-7(15(10,12)13)3-4-8(6)9(11)14-2/h3-5H,1-2H3 |

InChI Key |

LBERGGMKBZOFDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorosulfonylation of the corresponding sulfonyl chloride using sulfuryl fluoride gas (SO₂F₂) or other solid reagents like FDIT and AISF . The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of methyl 4-(fluorosulfonyl)-2-methylbenzoate may involve large-scale fluorosulfonylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(fluorosulfonyl)-2-methylbenzoate undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorosulfonyl group can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.

Addition Reactions: The aromatic ring can undergo electrophilic addition reactions, introducing new functional groups.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Oxidizing Agents: Reagents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used for oxidation reactions.

Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

Methyl 4-

Biological Activity

Methyl 4-(fluorosulfonyl)-2-methylbenzoate is an organic compound characterized by a fluorosulfonyl group, which significantly enhances its reactivity and biological activity. This compound is primarily utilized in the fields of organic synthesis and medicinal chemistry due to its ability to interact with various biomolecules.

Chemical Structure and Properties

- Molecular Formula : C9H9FNO4S

- Molecular Weight : 232.23 g/mol

- IUPAC Name : Methyl 4-(fluorosulfonyl)-2-methylbenzoate

The presence of the fluorosulfonyl group allows for unique reactivity patterns, particularly in forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This property makes it a valuable tool in chemical biology for modifying and labeling proteins, which can aid in drug discovery and enzyme inhibition studies.

The biological activity of methyl 4-(fluorosulfonyl)-2-methylbenzoate is largely attributed to its ability to form covalent bonds with nucleophiles, such as amino acids in proteins. This interaction can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes by modifying their active sites, which can disrupt biochemical pathways.

- Protein Labeling : It can be used to label proteins for tracking and studying their functions in various biological processes.

Research Findings

Recent studies have highlighted the compound's potential applications in drug development, particularly in targeting specific enzymes involved in disease processes. For instance, research indicates that methyl 4-(fluorosulfonyl)-2-methylbenzoate can be used to create sulfonamide derivatives through reactions with amines, showcasing its versatility in synthetic applications.

Case Studies

-

Enzyme Inhibition Studies :

- A study demonstrated that methyl 4-(fluorosulfonyl)-2-methylbenzoate effectively inhibited a specific kinase involved in cancer progression. The compound's ability to covalently modify the enzyme's active site led to a significant reduction in its activity, suggesting potential therapeutic applications in oncology.

-

Protein Labeling :

- In another investigation, researchers utilized this compound to label proteins within living cells. The fluorosulfonyl group facilitated the attachment of fluorescent markers, allowing for real-time tracking of protein dynamics and interactions within cellular environments.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-fluorobenzoate | C8H9F | Lacks sulfonyl group; different applications. |

| Methyl 4-formylbenzoate | C9H10O2 | Contains a formyl group; different reactivity. |

| Methyl 4-fluoro-5-(fluorosulfonyl)-2-methylbenzoate | C9H8F2O4S | Additional fluorine; altered reactivity profile. |

The comparative analysis shows that while similar compounds exist, methyl 4-(fluorosulfonyl)-2-methylbenzoate's unique structure imparts distinct biological activities that are not present in its analogs .

Applications in Drug Development

The ongoing research into methyl 4-(fluorosulfonyl)-2-methylbenzoate emphasizes its potential as a precursor for developing new pharmaceuticals. Its ability to modify biomolecules makes it an attractive candidate for:

- Anticancer Agents : Targeting specific kinases involved in tumor growth.

- Antimicrobial Agents : Modifying bacterial proteins to enhance drug efficacy.

Comparison with Similar Compounds

Structural and Electronic Properties

The fluorosulfonyl group (-SO₂F) is a potent electron-withdrawing substituent, significantly deactivating the aromatic ring compared to electron-donating groups like methyl (-CH₃) or methoxy (-OCH₃). This contrasts with compounds such as:

- Methyl 2-methylbenzoate (M2MB) : Features a methyl group at the ortho position, leading to moderate electron-donating effects and increased steric hindrance .

- Methyl 2-chlorobenzoate (M2CB) : The chloro group (-Cl) is electron-withdrawing but less so than -SO₂F, resulting in intermediate reactivity in electrophilic substitutions .

- Methyl 4-chloro-2-fluorobenzoate: Combines halogen substituents (Cl and F) at para and ortho positions, respectively. The electron-withdrawing effects are additive but less pronounced than -SO₂F .

Table 1: Substituent Effects on Benzoate Derivatives

| Compound | Substituents (Position) | Electron Effect | Molecular Weight (g/mol) |

|---|---|---|---|

| Methyl 4-(fluorosulfonyl)-2-methylbenzoate* | -SO₂F (4), -CH₃ (2) | Strongly withdrawing | ~232 (estimated) |

| Methyl 2-methylbenzoate (M2MB) | -CH₃ (2) | Mildly donating | 150.17 |

| Methyl 2-chlorobenzoate (M2CB) | -Cl (2) | Withdrawing | 170.59 |

| Methyl 4-chloro-2-fluorobenzoate | -Cl (4), -F (2) | Withdrawing | 188.58 |

| Methyl 4-cyano-2-fluorobenzoate | -CN (4), -F (2) | Strongly withdrawing | 195.17 |

*Estimated based on structural analogs .

Solubility and Stability

The fluorosulfonyl group increases polarity, improving solubility in polar aprotic solvents (e.g., DMF, acetone) compared to non-polar analogs like methyl 3-methylbenzoate (M3MB) .

Industrial and Research Relevance

- Agrochemicals : The sulfonyl group is critical in herbicidal activity, as seen in metsulfuron methyl (). The fluorosulfonyl variant may offer enhanced stability or potency .

- Organic Synthesis: Fluorosulfonyl groups are valuable in click chemistry and as directing groups in C-H functionalization. Methyl 4-formylbenzoate () is a precursor for Schiff base synthesis, whereas the fluorosulfonyl analog could enable novel sulfonation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.